molecular formula C13H23NO3 B2898560 Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol CAS No. 273376-39-9

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol

Cat. No.: B2898560
CAS No.: 273376-39-9
M. Wt: 241.331
InChI Key: WPHYDBXMMSEFTR-JGPRNRPPSA-N
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Description

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol is a chemical compound with the molecular formula C13H23NO3. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids. These alkaloids display a wide array of interesting biological activities and have attracted significant attention in the field of synthetic organic chemistry .

Chemical Reactions Analysis

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be conducted using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its biological effects .

Properties

IUPAC Name

tert-butyl (1R,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h9-11,15H,4-8H2,1-3H3/t9?,10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHYDBXMMSEFTR-FGWVZKOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201129649
Record name 1,1-Dimethylethyl (3-exo)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201129649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273207-58-2
Record name 1,1-Dimethylethyl (3-exo)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201129649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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